TD52 dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

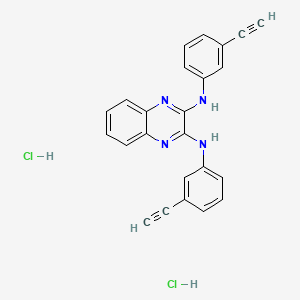

Eigenschaften

Molekularformel |

C24H18Cl2N4 |

|---|---|

Molekulargewicht |

433.3 g/mol |

IUPAC-Name |

2-N,3-N-bis(3-ethynylphenyl)quinoxaline-2,3-diamine;dihydrochloride |

InChI |

InChI=1S/C24H16N4.2ClH/c1-3-17-9-7-11-19(15-17)25-23-24(26-20-12-8-10-18(4-2)16-20)28-22-14-6-5-13-21(22)27-23;;/h1-2,5-16H,(H,25,27)(H,26,28);2*1H |

InChI-Schlüssel |

PACBAUWYKBMOLH-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C#C.Cl.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

TD52 Dihydrochloride: A Technical Guide to its Mechanism of Action in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD52 dihydrochloride, a derivative of the tyrosine kinase inhibitor Erlotinib, has emerged as a potent anti-cancer agent with a distinct mechanism of action. This document provides a comprehensive technical overview of the core mechanism by which TD52 exerts its therapeutic effects, focusing on its role as an inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A). Through the modulation of the CIP2A/PP2A/p-Akt signaling pathway, TD52 effectively induces apoptosis in cancer cells, particularly in challenging subtypes such as triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC). This guide details the molecular interactions, signaling cascades, and provides a summary of quantitative data and detailed experimental protocols relevant to the study of TD52.

Introduction

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating a multitude of cellular processes, including cell cycle progression, proliferation, and apoptosis. In many cancers, the activity of PP2A is suppressed by endogenous inhibitors, a key one being the oncoprotein CIP2A. Elevated levels of CIP2A are associated with poor prognosis and therapeutic resistance in various malignancies. This compound has been identified as an orally active and potent small molecule that indirectly inhibits CIP2A, leading to the reactivation of PP2A and subsequent downstream anti-tumor effects.[1][2][3] Unlike its parent compound Erlotinib, TD52 exhibits less inhibition of the epidermal growth factor receptor (p-EGFR), highlighting its targeted action against the CIP2A pathway.[1][2]

Core Mechanism of Action: The CIP2A/PP2A/Akt Signaling Pathway

The primary mechanism of action of this compound revolves around its ability to disrupt the transcriptional regulation of the CIP2A gene. This leads to a cascade of events culminating in the induction of apoptosis in cancer cells.

Indirect Inhibition of CIP2A via Disruption of Elk1 Binding

TD52 does not directly bind to the CIP2A protein. Instead, it interferes with the binding of the transcription factor Ets-like transcription factor 1 (Elk1) to the promoter region of the CIP2A gene.[1][2] Elk1 is a known regulator of CIP2A transcription. By disturbing this interaction, TD52 effectively downregulates the transcription of CIP2A, leading to a reduction in both CIP2A mRNA and protein levels.[1]

Reactivation of Protein Phosphatase 2A (PP2A)

The reduction in CIP2A levels relieves the inhibition of PP2A. With CIP2A no longer sequestering and inhibiting it, PP2A is reactivated, restoring its tumor-suppressive phosphatase activity within the cancer cell.[1]

Dephosphorylation of p-Akt and Induction of Apoptosis

A key downstream target of the reactivated PP2A is the phosphorylated form of the protein kinase B, p-Akt. Akt is a central node in cell survival signaling pathways, and its phosphorylation (activation) promotes cell proliferation and inhibits apoptosis. The restored activity of PP2A leads to the dephosphorylation of Akt at serine 473 (p-Akt), thereby inactivating it.[1][2] The downregulation of p-Akt signaling ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][2][4]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the activity of this compound in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line(s) | Concentration Range | Effect | Reference |

| Anti-proliferative Activity | Triple-Negative Breast Cancer (TNBC) cells | 2-10 µM | Induces differential apoptotic effects | [2] |

| CIP2A Downregulation | TNBC cells | 5 µM | Significant downregulation of CIP2A expression | [2] |

| p-Akt Downregulation | TNBC cells | 2.5, 5, 7.5 µM | Dose-dependent downregulation of p-Akt | [2] |

| PP2A Activity | TNBC cells | 5 µM | Significant increase in PP2A phosphatase activity | [2] |

| Apoptosis Induction | Hepatocellular Carcinoma (PLC5, Huh-7, Hep3B, Sk-Hep1) | Not specified | Potent apoptotic effects | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage | Effect | Reference |

| Xenograft | MDA-MB-468 (TNBC) | 10 mg/kg/day (oral gavage) | Significant inhibition of tumor size and weight | [2] |

| Xenograft | Hepatocellular Carcinoma | Not specified | Tumor inhibition associated with PP2A reactivation and downregulation of CIP2A and p-Akt | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation (MTT Assay)

Objective: To determine the cytotoxic effect of TD52 on cancer cells.

Protocol:

-

Seed hepatocellular carcinoma or triple-negative breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of TD52 or vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells following treatment with TD52.

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of TD52 for 48 hours.

-

Harvest both adherent and floating cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blot Analysis for Protein Expression

Objective: To determine the expression levels of CIP2A and p-Akt.

Protocol:

-

Treat cells with TD52 for the indicated times and concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CIP2A, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

PP2A Activity Assay

Objective: To measure the phosphatase activity of PP2A in cell lysates.

Protocol:

-

Treat cells with TD52 as required.

-

Lyse cells in a non-denaturing lysis buffer and collect the supernatant.

-

Immunoprecipitate PP2A from the cell lysates using an anti-PP2A catalytic subunit antibody conjugated to agarose beads.

-

Wash the immunoprecipitated beads to remove non-specific binding.

-

Resuspend the beads in a phosphatase assay buffer containing a specific phosphopeptide substrate for PP2A.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent.

-

Quantify the absorbance at ~620-650 nm and calculate the PP2A activity relative to the total protein concentration.

Chromatin Immunoprecipitation (ChIP) Assay for Elk1 Binding

Objective: To determine if TD52 affects the binding of Elk1 to the CIP2A promoter.

Protocol:

-

Treat cells with TD52 or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Immunoprecipitate the chromatin overnight with an anti-Elk1 antibody or a control IgG.

-

Collect the immune complexes with protein A/G agarose beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

-

Purify the DNA.

-

Use quantitative PCR (qPCR) with primers specific for the Elk1 binding site on the CIP2A promoter to quantify the amount of precipitated DNA.

Experimental Workflow Diagrams

Caption: MTT Assay Workflow.

Caption: ChIP Assay Workflow.

Conclusion

This compound represents a promising therapeutic agent that targets a key vulnerability in many cancers: the suppression of the tumor suppressor PP2A by the oncoprotein CIP2A. Its mechanism of action, involving the indirect inhibition of CIP2A transcription via interference with Elk1 binding, leads to the reactivation of PP2A, subsequent dephosphorylation and inactivation of the pro-survival kinase Akt, and ultimately, the induction of apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of TD52 and other modulators of the CIP2A/PP2A/Akt signaling axis.

References

- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

TD52 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD52 dihydrochloride is a synthetic, orally active small molecule and a derivative of the epidermal growth factor receptor (EGFR) inhibitor, erlotinib. Unlike its parent compound, TD52 exhibits potent anticancer activity through a distinct, EGFR-independent mechanism. It functions as a powerful inhibitor of the oncoprotein CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A), leading to the reactivation of the tumor-suppressing protein phosphatase 2A (PP2A). This reactivation triggers a cascade of events culminating in apoptosis, particularly in cancer cells where the CIP2A-PP2A axis is dysregulated, such as in triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC).[1]

Chemical and Physical Properties

This compound is the salt form of the active compound TD52. The dihydrochloride salt enhances solubility and stability for research and potential therapeutic applications.

| Property | Value | Source |

| Chemical Name | N2,N3-bis(3-ethynylphenyl)-2,3-quinoxalinediamine dihydrochloride | [1][2] |

| CAS Number | 1798328-24-1 (for parent compound) | [1][2][3] |

| Molecular Formula | C24H16N4·2HCl | N/A |

| Molecular Weight | 433.33 g/mol (dihydrochloride); 360.41 g/mol (free base) | [2] |

| Appearance | White to yellow solid | [3] |

| Solubility | Soluble in DMSO and DMF | [1][3] |

Mechanism of Action

TD52 exerts its anticancer effects by modulating the CIP2A/PP2A/p-Akt signaling pathway.[1] CIP2A is an oncoprotein that inhibits the tumor suppressor function of PP2A. By inhibiting CIP2A, TD52 restores PP2A activity, leading to the dephosphorylation and subsequent inactivation of the pro-survival kinase Akt. The downregulation of p-Akt ultimately promotes apoptosis in cancer cells.

Furthermore, TD52 has been shown to indirectly suppress CIP2A expression at the transcriptional level. It achieves this by interfering with the binding of the transcription factor Elk1 to the promoter region of the CIP2A gene.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

In Vitro Efficacy

TD52 has demonstrated potent pro-apoptotic effects in various cancer cell lines, particularly those with high CIP2A expression.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Source |

| HA22T | Hepatocellular Carcinoma | 0.9 | MTT | [1] |

| Hep3B | Hepatocellular Carcinoma | 0.9 | MTT | [1] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 0.8 | MTT | [1] |

| SK-HEP-1 | Hepatocellular Carcinoma | 1.2 | MTT | [1] |

| HCC1937 | Triple-Negative Breast Cancer | Concentration-dependent apoptosis | N/A | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Concentration-dependent apoptosis | N/A | [1] |

In Vivo Efficacy

In a PLC/PRF/5 mouse xenograft model, oral administration of TD52 at a dose of 10 mg/kg per day resulted in a significant reduction in tumor growth.[1] This anti-tumor effect was associated with increased intratumoral PP2A activity and decreased levels of CIP2A and phosphorylated Akt.[1]

Note: Detailed pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, half-life, bioavailability) are not currently available in the public domain.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate hepatocellular carcinoma cells (e.g., PLC5, Huh-7, Hep3B, Sk-Hep1) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of TD52 that causes a 50% reduction in cell viability compared to the vehicle control.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathway.

Methodology:

-

Cell Lysis: Treat cells with TD52 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CIP2A, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Methodology:

-

Cell Treatment: Treat cells with TD52 at the indicated concentrations for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if TD52 affects the binding of the transcription factor Elk-1 to the CIP2A promoter.

Methodology:

-

Cross-linking: Treat cells with TD52 or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an anti-Elk-1 antibody or a control IgG.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using phenol/chloroform extraction and ethanol precipitation.

-

qPCR Analysis: Analyze the purified DNA by quantitative PCR using primers specific for the Elk-1 binding region in the CIP2A promoter.

Conclusion

This compound is a promising preclinical candidate for cancer therapy, particularly for tumors characterized by CIP2A overexpression. Its well-defined mechanism of action, involving the reactivation of the PP2A tumor suppressor, provides a strong rationale for its further development. The data presented in this guide offer a comprehensive overview for researchers interested in exploring the therapeutic potential of TD52 and similar CIP2A inhibitors. Further investigation into its pharmacokinetic properties and efficacy in a broader range of cancer models is warranted.

References

TD52 dihydrochloride chemical structure and properties

Core Compound: TD52 (N2,N3-bis(3-ethynylphenyl)quinoxaline-2,3-diamine)

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TD52, the parent compound of TD52 dihydrochloride. While specific experimental data for the dihydrochloride salt is not extensively available in public literature, this document will focus on the well-characterized TD52 and include a discussion on the general properties and rationale for the use of its dihydrochloride form.

TD52 is a derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, erlotinib. It has been identified as a putative inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A), exhibiting promising anti-tumor efficacy in hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC) cells.

Chemical Structure and Properties

The chemical structure of TD52 is characterized by a quinoxaline core with two ethynylphenyl substituents. The dihydrochloride salt is formed by the addition of two equivalents of hydrochloric acid, likely resulting in the protonation of two of the nitrogen atoms within the quinoxaline ring system. This conversion to a salt form is a common strategy in drug development to enhance aqueous solubility and stability.

Table 1: Chemical and Physical Properties of TD52

| Property | Value | Source |

| Chemical Name | N2,N3-bis(3-ethynylphenyl)quinoxaline-2,3-diamine | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 1798328-24-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C24H16N4 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 360.41 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to yellow solid | --INVALID-LINK-- |

| Solubility | DMF: 5 mg/mLDMSO: 5 mg/mL | --INVALID-LINK-- |

| Predicted Boiling Point | 530.0 ± 50.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.29 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Predicted pKa | 2.45 ± 0.59 | --INVALID-LINK-- |

Biological Activity and Mechanism of Action

TD52 exerts its anti-cancer effects primarily through the inhibition of CIP2A, a protein that is overexpressed in many cancers and contributes to tumor progression by inhibiting the tumor-suppressing activity of Protein Phosphatase 2A (PP2A). By inhibiting CIP2A, TD52 reactivates PP2A, leading to the dephosphorylation of key oncogenic proteins, such as Akt, and ultimately inducing apoptosis in cancer cells.

Table 2: In Vitro Anti-Cancer Activity of TD52

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HA22T | Hepatocellular Carcinoma | 0.9 | --INVALID-LINK-- |

| Hep3B | Hepatocellular Carcinoma | 0.9 | --INVALID-LINK-- |

| PLC/PRF/5 | Hepatocellular Carcinoma | 0.8 | --INVALID-LINK-- |

| SK-HEP-1 | Hepatocellular Carcinoma | 1.2 | --INVALID-LINK-- |

In addition to hepatocellular carcinoma, TD52 has demonstrated pro-apoptotic effects in triple-negative breast cancer cell lines, including HCC1937 and MDA-MB-231.[1]

Signaling Pathway

The proposed mechanism of action for TD52 involves the disruption of the Elk1/CIP2A signaling axis. TD52 is believed to interfere with the binding of the transcription factor Elk1 to the CIP2A promoter, leading to a downregulation of CIP2A expression. This, in turn, relieves the inhibition of PP2A, allowing it to dephosphorylate and inactivate Akt, a key survival kinase.

Caption: Proposed signaling pathway of TD52.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of TD52 are described in the primary literature. Below are generalized methodologies based on common practices in the field.

General Synthesis of TD52

The synthesis of TD52 typically involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, between a dihalogenated quinoxaline precursor and an ethynylphenyl derivative.

Caption: General workflow for the synthesis of TD52.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of TD52 (or this compound dissolved in an appropriate solvent) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis

-

Cell Lysis: Treat cells with TD52 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CIP2A, p-Akt, Akt, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

In a PLC/PRF/5 mouse xenograft model, administration of TD52 at a dose of 10 mg/kg per day resulted in reduced tumor growth.[1] This effect was associated with increased intratumoral PP2A activity and decreased levels of CIP2A and phosphorylated Akt.[1]

Conclusion

TD52 is a promising anti-cancer agent that targets the CIP2A-PP2A signaling axis. Its dihydrochloride salt is likely utilized to improve its physicochemical properties for research and potential therapeutic applications. Further investigation into the specific properties and efficacy of this compound is warranted to fully elucidate its potential in cancer therapy.

References

TD52 Dihydrochloride: A Technical Guide to Its Biological Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD52 dihydrochloride, a derivative of the tyrosine kinase inhibitor Erlotinib, has emerged as a potent, orally active anti-cancer agent. Its primary biological target is the cancerous inhibitor of protein phosphatase 2A (CIP2A). Unlike direct enzymatic inhibitors, TD52 employs an indirect mechanism, disrupting the transcriptional regulation of the CIP2A gene. This leads to the reactivation of the tumor-suppressing protein phosphatase 2A (PP2A), triggering a cascade of events that culminate in apoptosis, particularly in aggressive cancers such as triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC). This document provides a comprehensive overview of the target identification, mechanism of action, and experimental methodologies used to characterize this compound.

Core Biological Target: Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A)

The principal biological target of this compound is the oncoprotein CIP2A.[1] CIP2A is a key negative regulator of the tumor suppressor protein phosphatase 2A (PP2A), and its overexpression is a common feature in a wide array of human cancers, correlating with poor prognosis.[2] By inhibiting PP2A, CIP2A promotes cell proliferation and survival through the stabilization of oncogenic proteins like c-Myc and the sustained phosphorylation of pro-survival kinases such as Akt.[2][3]

This compound functions as an indirect inhibitor of CIP2A.[1][4] Instead of binding directly to the CIP2A protein, it interferes with its synthesis at the transcriptional level. This unique mechanism of action distinguishes it from many conventional kinase inhibitors.

Mechanism of Action: The CIP2A/PP2A/p-Akt Signaling Pathway

TD52 exerts its anti-cancer effects by modulating the CIP2A/PP2A/p-Akt signaling pathway.[1] The key steps in this process are:

-

Inhibition of Elk1 Binding: TD52 disrupts the binding of the transcription factor Ets-like transcription factor 1 (Elk1) to the promoter region of the CIP2A gene.[1][4][5]

-

Downregulation of CIP2A Expression: By preventing Elk1-mediated transcription, TD52 leads to a significant reduction in CIP2A mRNA and protein levels.[1][5]

-

Reactivation of PP2A: The decrease in the endogenous inhibitor CIP2A results in the reactivation of PP2A's phosphatase activity.[1][5]

-

Dephosphorylation of Akt: Active PP2A dephosphorylates the serine/threonine kinase Akt at serine 473 (p-Akt), a critical step in inactivating the PI3K/Akt signaling pathway, which is a major driver of cell survival and proliferation.[1][6]

-

Induction of Apoptosis: The inactivation of Akt triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][5]

Notably, TD52 demonstrates reduced inhibition of the epidermal growth factor receptor (p-EGFR) compared to its parent compound, Erlotinib, suggesting a more targeted and potentially less toxic profile.[1]

Quantitative Data

| Parameter | Cell Lines | Concentration Range | Effect | Citation |

| Anti-proliferative Activity | Triple-Negative Breast Cancer (TNBC) cells | 2-10 µM | Induces apoptosis and inhibits cell proliferation. | [1] |

| CIP2A Downregulation | TNBC cells | 5 µM | Significant reduction in CIP2A protein expression. | [1] |

| p-Akt Downregulation | TNBC cells | 2.5, 5, 7.5 µM | Dose-dependent decrease in phosphorylated Akt. | [1] |

| PP2A Activity | TNBC cells | 5 µM | Significant increase in PP2A phosphatase activity. | [1] |

| In Vivo Tumor Inhibition | MDA-MB-468 xenograft | 10 mg/kg/day (oral) | Significant inhibition of tumor size and weight. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the biological target and mechanism of action of this compound.

Cell Viability and Apoptosis Assays

-

MTT Assay (Cell Viability):

-

Seed cancer cells (e.g., MDA-MB-468, PLC5, Huh-7) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0-20 µM) for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

-

-

Flow Cytometry for Apoptosis (Annexin V/PI Staining):

-

Treat cells with this compound at the desired concentrations and time points.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

-

Western Blot Analysis

-

Treat cells with this compound and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against CIP2A, p-Akt (Ser473), total Akt, Elk1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

PP2A Activity Assay

-

Treat cells with this compound (e.g., 5 µM for 24 hours).

-

Lyse the cells and immunoprecipitate PP2A using an anti-PP2A antibody conjugated to protein A/G beads.

-

Wash the immunoprecipitates to remove non-specific binding.

-

Resuspend the beads in a phosphatase assay buffer containing a phosphopeptide substrate.

-

Incubate the reaction at 30°C for a defined period.

-

Measure the amount of free phosphate released using a Malachite Green-based colorimetric assay.

Chromatin Immunoprecipitation (ChIP) Assay

-

Treat cells with this compound or a vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-Elk1 antibody or a control IgG overnight.

-

Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-linking by heating.

-

Purify the immunoprecipitated DNA.

-

Perform quantitative PCR (qPCR) using primers specific for the Elk1 binding site on the CIP2A promoter to quantify the amount of precipitated DNA.

Visualizations

Signaling Pathway of this compound

Caption: TD52 inhibits Elk1 binding to the CIP2A promoter, leading to apoptosis.

Experimental Workflow for ChIP-qPCR

Caption: Workflow for Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR).

Logical Relationship of TD52's Mechanism

Caption: Logical cascade of TD52's mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. From Basic Science to Clinical Practice: The Role of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A)/p90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CIP2A inhibits PP2A in human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Erlotinib derivative inhibits hepatocellular carcinoma by targeting CIP2A to reactivate protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CIP2A regulates cell proliferation via the AKT signaling pathway in human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary In Vitro Studies of TD52 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD52 dihydrochloride, a derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor erlotinib, has emerged as a potent anti-cancer agent with a distinct mechanism of action.[1] Unlike its parent compound, TD52's primary therapeutic effects are not mediated through the inhibition of EGFR. Instead, it functions as a powerful inhibitor of the cancerous inhibitor of protein phosphatase 2A (CIP2A), a protein frequently overexpressed in various human cancers.[1] This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its anti-cancer properties.

Mechanism of Action

This compound exerts its anti-cancer effects by indirectly downregulating the expression of CIP2A.[1] This leads to the reactivation of the tumor suppressor protein phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates the pro-survival kinase Akt. The core of TD52's mechanism lies in its ability to interfere with the binding of the transcription factor Elk1 to the promoter region of the CIP2A gene, thereby inhibiting its transcription.[2][3] This cascade of events ultimately triggers apoptosis in cancer cells.

Signaling Pathway

The signaling pathway affected by this compound is centered on the CIP2A/PP2A/Akt axis. The following diagram illustrates the key molecular interactions and the inhibitory effect of TD52.

Caption: The CIP2A/PP2A/p-Akt signaling pathway and the inhibitory action of TD52.

Quantitative Data

The in vitro efficacy of this compound has been quantified in various cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values.

Table 1: IC50 Values of TD52 in Hepatocellular Carcinoma (HCC) Cell Lines

| Cell Line | IC50 (µM) |

| HA22T | 0.9 |

| Hep3B | 0.9 |

| PLC/PRF/5 | 0.8 |

| SK-HEP-1 | 1.2 |

Table 2: Anti-proliferative Effects of TD52 in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | Concentration Range Tested (µM) | Observation |

| HCC1937 | 2 - 10 | Concentration-dependent induction of apoptosis |

| MDA-MB-231 | 2 - 10 | Concentration-dependent induction of apoptosis |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of TD52 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 48 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis following treatment with TD52.

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the specified time.

-

Harvest the cells, including both adherent and floating cells, by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

PP2A Activity Assay

This assay measures the enzymatic activity of PP2A in cell lysates.

Protocol:

-

Treat cells with this compound or a control.

-

Lyse the cells in a suitable buffer and quantify the protein concentration.

-

Immunoprecipitate PP2A from the cell lysates using an anti-PP2A antibody.

-

Resuspend the immunoprecipitated PP2A in a reaction buffer containing a synthetic phosphopeptide substrate.

-

Incubate the reaction mixture at 30°C for a specified time.

-

Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent.

-

Determine the PP2A activity by comparing the phosphate release in TD52-treated samples to control samples.

Western Blot Analysis

This technique is used to detect changes in the protein levels of CIP2A and phosphorylated Akt (p-Akt).

Protocol:

-

Lyse TD52-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against CIP2A, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is performed to determine if TD52 affects the binding of the transcription factor Elk1 to the CIP2A promoter.

Protocol:

-

Treat cells with this compound or a vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-Elk1 antibody or a control IgG.

-

Reverse the protein-DNA cross-links and purify the immunoprecipitated DNA.

-

Use quantitative PCR (qPCR) with primers specific for the CIP2A promoter to quantify the amount of precipitated DNA. A decrease in the amount of amplified CIP2A promoter DNA in TD52-treated cells compared to the control indicates reduced Elk1 binding.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of this compound.

Caption: General workflow for in vitro studies of this compound.

Conclusion

The preliminary in vitro studies of this compound have established it as a promising anti-cancer agent with a well-defined, EGFR-independent mechanism of action. By targeting the transcriptional regulation of CIP2A, TD52 effectively reactivates the tumor-suppressive functions of PP2A, leading to the inhibition of Akt signaling and the induction of apoptosis in cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this novel compound for cancer therapy. Future studies should aim to expand the range of cancer types tested and explore potential combination therapies to enhance its efficacy.

References

TD52 Dihydrochloride: A Technical Overview of its Presumed Safety and Toxicological Profile for Drug Development Professionals

For Immediate Release

This technical guide offers a comprehensive overview of the available information regarding the safety and toxicity profile of TD52 dihydrochloride, a potent and orally active inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A). This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Executive Summary

Mechanism of Action: The CIP2A/PP2A/Akt Signaling Pathway

This compound functions by disrupting the binding of the transcription factor Elk1 to the promoter of the CIP2A gene.[1][2][3][4][6] This leads to a reduction in CIP2A protein levels. CIP2A is an endogenous inhibitor of the tumor suppressor protein PP2A. The subsequent reactivation of PP2A, a key serine/threonine phosphatase, results in the dephosphorylation and inactivation of the oncogenic kinase Akt (also known as Protein Kinase B). The inhibition of the Akt signaling pathway ultimately leads to the induction of apoptosis in cancer cells.[1][2][3][4][6]

Hypothetical Preclinical Safety and Toxicity Evaluation Workflow

A comprehensive preclinical safety and toxicity assessment for a novel compound like this compound would typically involve a tiered approach, starting with in vitro assays and progressing to in vivo studies in animal models. The following represents a standard workflow:

Data Presentation: Expected Quantitative Safety and Toxicity Data

While specific data for this compound is not publicly available, a comprehensive preclinical data package would typically include the following, summarized in a clear tabular format for easy comparison across studies and species.

Table 1: Hypothetical Acute Toxicity Data

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |

| Mouse | Oral | Data Not Available | Data Not Available | Data Not Available |

| Rat | Oral | Data Not Available | Data Not Available | Data Not Available |

| Mouse | Intravenous | Data Not Available | Data Not Available | Data Not Available |

| Rat | Intravenous | Data Not Available | Data Not Available | Data Not Available |

Table 2: Hypothetical Repeated-Dose Toxicity Data (28-Day Study)

| Species | Route | Dose Level (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings (Clinical Pathology & Histopathology) |

| Rat | Oral | Low | Data Not Available | Data Not Available | Data Not Available |

| Mid | |||||

| High | |||||

| Dog | Oral | Low | Data Not Available | Data Not Available | Data Not Available |

| Mid | |||||

| High |

Table 3: Hypothetical Genotoxicity Data

| Assay | Test System | Concentration/Dose Range | Metabolic Activation | Result |

| Ames Test | S. typhimurium strains | Data Not Available | With and Without S9 | Data Not Available |

| In Vitro Micronucleus | CHO cells | Data Not Available | With and Without S9 | Data Not Available |

| In Vivo Micronucleus | Mouse bone marrow | Data Not Available | N/A | Data Not Available |

Experimental Protocols: Standard Methodologies

The following are detailed, albeit generalized, methodologies for key safety and toxicity experiments that would be essential for the preclinical evaluation of this compound.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Objective: To determine the acute oral toxicity (LD50) of this compound.

-

Test System: Young adult female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.

-

Methodology: A single animal is dosed at a step below the best estimate of the LD50. If the animal survives, the next animal is dosed at a higher step. If it dies, the next animal is dosed at a lower step. This continues until the stopping criteria are met. Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days. A full necropsy is performed on all animals.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Repeated-Dose 28-Day Oral Toxicity Study (OECD 407)

-

Objective: To evaluate the potential adverse effects of repeated oral administration of this compound for 28 days.

-

Test System: Rats (e.g., Wistar), both male and female.

-

Methodology: The test substance is administered orally by gavage daily for 28 days to several groups of animals at different dose levels. A control group receives the vehicle only. Observations include clinical signs, body weight, food/water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis. At the end of the study, all animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.

-

Data Analysis: Statistical analysis is performed to identify any significant dose-related effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium.

-

Test System: At least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).

-

Methodology: The test substance, with and without an exogenous metabolic activation system (S9 mix), is incubated with the bacterial strains. The number of revertant colonies is counted and compared to the control.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Conclusion and Future Directions

This compound presents a compelling mechanism of action for the treatment of certain cancers. However, the lack of publicly available, in-depth preclinical safety and toxicity data necessitates a cautious approach for drug development professionals. The logical next step for any organization considering the advancement of this compound would be to conduct a comprehensive suite of in vitro and in vivo safety and toxicity studies following established international guidelines. The generation of robust data on acute and repeated-dose toxicity, genotoxicity, and safety pharmacology will be critical to establishing a viable path toward clinical development. Further research should also focus on elucidating potential off-target effects and establishing a clear therapeutic index.

References

- 1. Pre-Clinical Study Evaluating Novel Protein Phosphatase 2A Activators as Therapeutics for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CIP2A is a candidate therapeutic target in clinically challenging prostate cancer cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | From Basic Science to Clinical Practice: The Role of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A)/p90 in Cancer [frontiersin.org]

- 5. Pharmacokinetic and Pharmacodynamic Principles for Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(II) and silver(I) complexes | Semantic Scholar [semanticscholar.org]

Early research findings on TD52 dihydrochloride

An In-depth Technical Guide on the Early Research Findings of TD52

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD52 is a novel small molecule, identified as a derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, erlotinib.[1] Early research has demonstrated its potential as an anti-cancer agent, exhibiting a distinct mechanism of action that is independent of EGFR signaling pathways. This technical guide synthesizes the initial research findings on TD52, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its initial characterization. While the precise "dihydrochloride" salt form is not extensively detailed in the initial publications, the core compound "TD52" has been the subject of foundational research.

Mechanism of Action: Targeting the CIP2A-PP2A Axis

TD52's primary mechanism of action revolves around the inhibition of the cancerous inhibitor of protein phosphatase 2A (CIP2A).[1][2] CIP2A is an oncoprotein that is frequently overexpressed in various cancers and is known to inhibit the tumor-suppressive function of protein phosphatase 2A (PP2A). By inhibiting CIP2A, TD52 leads to the reactivation of PP2A.[1]

Reactivated PP2A can then dephosphorylate and inactivate key pro-survival signaling molecules, most notably Akt.[1] This ultimately leads to the induction of apoptosis in cancer cells. Research has shown that TD52's effect is mediated through an EGFR-independent Elk1/CIP2A signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies on TD52.

Table 1: In Vitro Cytotoxicity of TD52 in Hepatocellular Carcinoma Cell Lines [1]

| Cell Line | IC50 (µM) |

| HA22T | 0.9 |

| Hep3B | 0.9 |

| PLC/PRF/5 | 0.8 |

| SK-HEP-1 | 1.2 |

Table 2: In Vivo Efficacy of TD52 in a PLC/PRF/5 Mouse Xenograft Model [1]

| Treatment Group | Dosage | Outcome |

| TD52 | 10 mg/kg per day | - Increased intratumoral PP2A activity- Reduced intratumoral CIP2A and phosphorylated Akt levels- Reduced tumor growth |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

To determine the half-maximal inhibitory concentration (IC50) of TD52, hepatocellular carcinoma cell lines (HA22T, Hep3B, PLC/PRF/5, and SK-HEP-1) were treated with varying concentrations of TD52. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Apoptosis Assay

The induction of apoptosis by TD52 in cancer cells, including HA22T, Hep3B, HCC1937, and MDA-MB-231 triple-negative breast cancer cells, was evaluated.[1] This was likely performed using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

Mouse Xenograft Model

To assess the in vivo efficacy of TD52, a PLC/PRF/5 mouse xenograft model was utilized.[1] PLC/PRF/5 cells were subcutaneously injected into immunocompromised mice. Once tumors reached a palpable size, the mice were treated with TD52 at a dose of 10 mg/kg per day. Tumor growth was monitored over time. At the end of the study, tumors were excised to analyze intratumoral protein levels and enzyme activity.

Western Blot Analysis

To investigate the effect of TD52 on protein expression and phosphorylation, western blot analysis was performed on cell lysates from treated and untreated cancer cells, as well as from tumor tissues from the xenograft model. This technique was used to measure the levels of CIP2A and phosphorylated Akt, providing insights into the molecular mechanism of TD52.

PP2A Activity Assay

The activity of protein phosphatase 2A (PP2A) was measured in tumor tissues from the mouse xenograft model.[1] This was likely performed using a phosphatase assay kit, which typically involves a phosphopeptide substrate that releases a detectable signal upon dephosphorylation by PP2A.

Visualizations

Signaling Pathway of TD52

Caption: TD52 inhibits the Elk1-mediated expression of CIP2A, reactivating PP2A to induce apoptosis.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of TD52 in a mouse xenograft model.

References

TD52 Dihydrochloride: A Technical Guide to a Novel CIP2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD52 dihydrochloride is a potent and orally active small molecule inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A). As a derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor erlotinib, TD52 has demonstrated significant anti-cancer activity in preclinical studies, particularly in hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the chemical properties, nomenclature, mechanism of action, and experimental protocols related to this compound, serving as a valuable resource for researchers in the field of oncology and drug development.

Chemical Properties and Nomenclature

TD52 is chemically known as N2,N3-bis(3-ethynylphenyl)quinoxaline-2,3-diamine. The dihydrochloride salt form is commonly used in experimental settings.

| Identifier | Value |

| CAS Number | 1798328-24-1 (for the parent compound)[1] |

| IUPAC Name | N2,N3-bis(3-ethynylphenyl)quinoxaline-2,3-diamine |

| Molecular Formula | C24H16N4 |

| Molecular Weight | 360.41 g/mol |

| Synonyms | TD52, N2,N3-Bis(3-ethynylphenyl)quinoxaline-2,3-diamine |

Mechanism of Action

TD52 exerts its anti-cancer effects primarily through the inhibition of CIP2A, an oncoprotein that is overexpressed in many human cancers. CIP2A inhibits the tumor-suppressing activity of Protein Phosphatase 2A (PP2A). By inhibiting CIP2A, TD52 reactivates PP2A, leading to the dephosphorylation and subsequent inactivation of the pro-survival kinase Akt (also known as Protein Kinase B). This cascade of events ultimately induces apoptosis in cancer cells. Notably, TD52's mechanism is largely independent of EGFR inhibition, distinguishing it from its parent compound, erlotinib.[2]

Signaling Pathway

The signaling pathway affected by TD52 is depicted in the following diagram:

Caption: TD52 inhibits CIP2A, leading to PP2A activation, dephosphorylation of Akt, and apoptosis.

Quantitative Data

TD52 has shown potent cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HA22T | Hepatocellular Carcinoma | 0.9 | [1] |

| Hep3B | Hepatocellular Carcinoma | 0.9 | [1] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 0.8 | [1] |

| SK-HEP-1 | Hepatocellular Carcinoma | 1.2 | [1] |

| HCC1937 | Triple-Negative Breast Cancer | Concentration-dependent apoptosis observed | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Concentration-dependent apoptosis observed | [1] |

In an in vivo setting, TD52 administered at 10 mg/kg per day has been shown to reduce tumor growth in a PLC/PRF/5 mouse xenograft model.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving TD52, based on published research.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., PLC/PRF/5, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of TD52 (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot Analysis

-

Cell Lysis: Treat cells with TD52 at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CIP2A, p-Akt (Ser473), total Akt, and GAPDH overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ PLC/PRF/5 cells into the flank of 4-6 week old male nude mice.

-

Tumor Growth and Grouping: When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer TD52 (10 mg/kg/day) or vehicle control via oral gavage for a specified period (e.g., 21 days).

-

Tumor Measurement: Measure the tumor volume every 3 days using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of TD52.

Caption: A typical workflow for evaluating TD52's anti-cancer effects in vitro and in vivo.

Conclusion

This compound is a promising anti-cancer agent that targets the CIP2A-PP2A-Akt signaling axis. Its distinct mechanism of action and efficacy in preclinical models of hepatocellular carcinoma and triple-negative breast cancer warrant further investigation for its potential clinical application. This technical guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic potential of TD52.

References

Potential Therapeutic Applications of TD52 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD52 dihydrochloride, an orally active derivative of Erlotinib, has emerged as a potent and selective inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A).[1][2][3][4][5][6] This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, with a primary focus on its anti-cancer properties, particularly in triple-negative breast cancer (TNBC). We will delve into its mechanism of action, present available preclinical data, and provide detailed experimental protocols for key assays relevant to its study. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound is a small molecule inhibitor that targets CIP2A, an oncoprotein that is overexpressed in a variety of human cancers and is associated with poor prognosis.[1][2][3][4][5][6] By inhibiting CIP2A, TD52 reactivates the tumor-suppressing function of Protein Phosphatase 2A (PP2A), leading to the dephosphorylation of key oncogenic proteins, most notably Akt.[1][2][3][4][5][6] This targeted mechanism of action makes TD52 a promising candidate for cancer therapy, especially in aggressive and difficult-to-treat malignancies like TNBC. Unlike its parent compound, Erlotinib, this compound exhibits less inhibition of the epidermal growth factor receptor (p-EGFR), suggesting a more specific and potentially less toxic profile.[1][2][3][4]

Mechanism of Action: The CIP2A/PP2A/Akt Signaling Pathway

The primary mechanism of action of this compound involves the modulation of the CIP2A/PP2A/Akt signaling pathway.[1][2][3][4][5][6]

-

Inhibition of CIP2A: TD52 indirectly reduces the expression of CIP2A. It achieves this by interfering with the binding of the transcription factor Elk1 to the promoter region of the CIP2A gene.[1][2][3][4][5]

-

Reactivation of PP2A: CIP2A is a known inhibitor of the serine/threonine phosphatase PP2A. By downregulating CIP2A, TD52 relieves the inhibition of PP2A, thereby restoring its tumor-suppressive phosphatase activity.

-

Dephosphorylation of p-Akt: A key substrate of PP2A is phosphorylated Akt (p-Akt), a central node in cell survival and proliferation pathways. The reactivated PP2A dephosphorylates Akt at serine 473, leading to its inactivation.

-

Induction of Apoptosis: The inactivation of the pro-survival Akt signaling pathway ultimately triggers programmed cell death (apoptosis) in cancer cells.[2]

Therapeutic Applications in Triple-Negative Breast Cancer (TNBC)

Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for TNBC, a particularly aggressive subtype of breast cancer with limited treatment options.

In Vitro Efficacy

Studies on TNBC cell lines have shown that this compound exhibits anti-proliferative and pro-apoptotic effects.

| Cell Line | Cancer Type | IC50 (µM) | Effect |

| MDA-MB-231 | Triple-Negative Breast Cancer | Data not available | Anti-proliferative, pro-apoptotic |

| MDA-MB-468 | Triple-Negative Breast Cancer | Data not available | Anti-proliferative, pro-apoptotic |

| BT-549 | Triple-Negative Breast Cancer | Data not available | Anti-proliferative, pro-apoptotic |

Note: Specific IC50 values for this compound are not currently available in the public domain. The table indicates the observed effects based on qualitative descriptions in the literature.

In Vivo Efficacy

In a preclinical xenograft model using MDA-MB-468 TNBC cells, oral administration of this compound led to a significant reduction in tumor growth.

| Animal Model | Cell Line | Treatment | Dosage | Outcome |

| Nude Mice | MDA-MB-468 | This compound | 10 mg/kg/day (oral gavage) | Nearly 50% reduction in tumor volume |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot for CIP2A and p-Akt Expression

This protocol is designed to assess the effect of this compound on the protein levels of CIP2A and the phosphorylation status of Akt.

References

- 1. researchgate.net [researchgate.net]

- 2. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CIP2A interacts with AKT1 to promote the malignant biological behaviors of oral squamous cell carcinoma by upregulating the GSK‑3β/β‑catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of MDA-MB-468 breast cancer cell growth by 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of the molecular subtypes of triple-negative breast cancer among non-Asian and Taiwanese women - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TD52 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD52 dihydrochloride is a potent and orally active derivative of Erlotinib. It functions as an inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A).[1] This document provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols for its investigation in a research setting. The primary application of this compound is in the study of cancer biology, particularly in triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC), where it has been shown to induce apoptosis.[1][2][3]

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the CIP2A/PP2A/p-Akt signaling pathway.[1] CIP2A is an oncoprotein that inhibits the tumor-suppressing activity of Protein Phosphatase 2A (PP2A).[4][5] By inhibiting CIP2A, this compound leads to the reactivation of PP2A.[2][3] Activated PP2A then dephosphorylates and inactivates Akt (also known as Protein Kinase B), a key signaling node that promotes cell survival and proliferation.[2][3][4] The downregulation of phosphorylated Akt (p-Akt) ultimately leads to the induction of apoptosis in cancer cells.[1][2][3] this compound has been shown to indirectly reduce CIP2A by interfering with the binding of the transcription factor Elk1 to the CIP2A promoter.[1][2][3]

Signaling Pathway

The signaling pathway modulated by this compound is depicted below.

Caption: this compound signaling pathway.

Quantitative Data

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Incubation Time |

| HA22T | Hepatocellular Carcinoma | Cell Viability | 0.9 µM | Not Specified |

| Hep3B | Hepatocellular Carcinoma | Cell Viability | 0.9 µM | Not Specified |

| PLC/PRF/5 | Hepatocellular Carcinoma | Cell Viability | 0.8 µM | Not Specified |

| SK-HEP-1 | Hepatocellular Carcinoma | Cell Viability | 1.2 µM | Not Specified |

| Various TNBC cell lines | Triple-Negative Breast Cancer | Anti-proliferative | 2-10 µM | 48 hours[1] |

| Various TNBC cell lines | Apoptosis Induction | 2.5, 5, 7.5 µM | 48 hours[1] | |

| Various TNBC cell lines | PP2A Activity Assay | 5 µM | 24 hours[1] |

Table 2: In Vivo Activity of this compound

| Animal Model | Cancer Type | Dosage | Administration Route | Study Duration | Outcome |

| Mouse Xenograft (MDA-MB-468) | Triple-Negative Breast Cancer | 10 mg/kg/day | Oral gavage | 52 days | Significant inhibition of tumor size and weight.[1] |

Experimental Protocols

This section provides detailed protocols for key experiments to assess the biological activity of this compound.

Experimental Workflow

The general workflow for evaluating the in vitro effects of this compound is outlined below.

Caption: General experimental workflow for TD52.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

-

This compound

-

Cancer cell lines (e.g., MDA-MB-231, HepG2)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM). Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 48 hours).[1]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 2.5, 5, 7.5 µM) for 48 hours.[1]

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8][9]

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X Binding Buffer to each tube.[8]

-

Analyze the cells by flow cytometry within one hour.[8]

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

This protocol is for detecting changes in the protein levels of CIP2A, p-Akt, and total Akt following treatment with this compound.

Materials:

-

This compound

-

Cancer cell lines

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-CIP2A, anti-p-Akt (Ser473), anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described in the apoptosis assay.

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

PP2A Phosphatase Activity Assay

This protocol is for measuring the activity of PP2A in cell lysates after treatment with this compound.

Materials:

-

This compound

-

Cancer cell lines

-

PP2A Immunoprecipitation Phosphatase Assay Kit

-

Microplate reader

Procedure:

-

Treat cells with this compound (e.g., 5 µM) for 24 hours.[1]

-

Lyse the cells according to the assay kit manufacturer's instructions.

-

Immunoprecipitate PP2A from the cell lysates using an anti-PP2A antibody.

-

Perform the phosphatase assay using a specific phosphopeptide substrate as per the kit's protocol. The assay measures the amount of free phosphate released.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the PP2A activity and compare the activity in treated cells to that in control cells.

In Vivo Studies

For in vivo evaluation, a mouse xenograft model can be utilized.

Procedure Outline:

-

Implant cancer cells (e.g., MDA-MB-468) subcutaneously into immunocompromised mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg/day) or vehicle control via oral gavage.[1]

-

Monitor tumor growth by measuring tumor volume regularly.

-

At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for CIP2A and p-Akt).[1]

Disclaimer: All experimental procedures should be performed in accordance with institutional guidelines and regulations. The provided protocols are for guidance and may require optimization for specific cell lines and experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Erlotinib derivative inhibits hepatocellular carcinoma by targeting CIP2A to reactivate protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erlotinib derivative inhibits hepatocellular carcinoma by targeting CIP2A to reactivate protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CIP2A regulates cell proliferation via the AKT signaling pathway in human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oncoprotein CIP2A is stabilized via interaction with tumor suppressor PP2A/B56 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for Studying Tumor Protein D52 (TPD52) in Cell Culture

A Note on Terminology: Initial searches for "TD52 dihydrochloride" did not yield information on a specific chemical compound. It is likely that the query refers to the study of the Tumor Protein D52 (TPD52) . These application notes and protocols therefore focus on the experimental procedures for investigating the function of the TPD52 protein in a cell culture setting.

Introduction to Tumor Protein D52 (TPD52)

Tumor protein D52 (TPD52) is a member of a family of small coiled-coil proteins. It is frequently overexpressed in various human cancers, including breast, prostate, and pancreatic cancer. While its exact functions are still under investigation, TPD52 has been implicated in cell proliferation, apoptosis, and calcium signaling. These characteristics make TPD52 a protein of significant interest for cancer research and drug development professionals.

General Cell Culture Guidelines